molecular formula C11H14N2 B15317492 1-(1H-indol-5-yl)-N,N-dimethylmethanamine

1-(1H-indol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B15317492
M. Wt: 174.24 g/mol
InChI Key: DWLHRRNZBOFOJP-UHFFFAOYSA-N
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Description

1-(1H-Indol-5-yl)-N,N-dimethylmethanamine is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and early-stage drug discovery research. This compound serves as a valuable chemical building block for hit-to-lead discovery programs, particularly against challenging protein targets . Its structural framework is similar to other dimethylaminomethylindole derivatives, which are explored as potential inhibitors of protein-protein interactions (PPIs) in critical cellular signaling pathways . In research settings, such compounds are often identified and optimized through biophysics-driven strategies. These strategies employ techniques like nuclear magnetic resonance (NMR) spectroscopy to establish robust structure-activity relationships (SAR) and improve binding affinity from initial fragment screening hits to high-quality micromolar binders . The indole scaffold is a privileged structure in pharmacology, making this compound a candidate for the synthesis of novel biologically active molecules and for further investigation as a kinase inhibitor . Applications: This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is used in biophysical screening assays, SAR studies, and medicinal chemistry optimization campaigns aimed at developing therapeutic leads for diseases like cancer . Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(1H-indol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C11H14N2/c1-13(2)8-9-3-4-11-10(7-9)5-6-12-11/h3-7,12H,8H2,1-2H3

InChI Key

DWLHRRNZBOFOJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination Route

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 1-(1H-indol-5-yl)-N,N-dimethylmethanamine involves reductive amination of 1H-indol-5-ylmethanamine with formaldehyde. This one-pot reaction proceeds via the following steps:

  • Formation of the imine intermediate : The primary amine reacts with formaldehyde to generate an imine.
  • Reduction to the tertiary amine : A reducing agent, typically sodium cyanoborohydride (NaBH3CN), selectively reduces the imine to the tertiary amine.

Representative Protocol :

  • Reactants : 1H-Indol-5-ylmethanamine (1.0 equiv), formaldehyde (37% aqueous solution, 2.4 equiv), NaBH3CN (2.0 equiv).
  • Solvent System : Methanol (MeOH) and glacial acetic acid (AcOH) in a 9:1 ratio.
  • Conditions : Stirred under nitrogen at 0°C for 4 hours, followed by room temperature.
  • Workup : Quench with aqueous Na2CO3, extract with chloroform, dry over MgSO4, and concentrate.
Optimization and Yield Improvements
  • Catalyst Loading : Increasing NaBH3CN to 2.5 equiv improves yields to 85–90% by ensuring complete reduction of intermediates.
  • Solvent Choice : Replacing MeOH with tetrahydrofuran (THF) reduces side products (e.g., N-methylation byproducts) but requires longer reaction times (12–24 hours).
  • Temperature Control : Maintaining 0°C during formaldehyde addition minimizes polymerization of formaldehyde.

Alkylation of Indole Derivatives

Direct N-Alkylation Strategy

This method involves alkylating 1H-indol-5-amine with chloromethyl dimethylamine under basic conditions.

Procedure :

  • Base : Potassium carbonate (K2CO3, 2.0 equiv) in dimethylformamide (DMF).
  • Reactants : 1H-Indol-5-amine (1.0 equiv), chloromethyl dimethylamine (1.2 equiv).
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Isolation : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Challenges and Solutions
  • Competitive O-Alkylation : Using polar aprotic solvents (e.g., DMF) suppresses O-alkylation of the indole nitrogen.
  • Byproduct Formation : Excess chloromethyl dimethylamine (>1.5 equiv) leads to dialkylated products; stoichiometric control is critical.

Fischer Indole Synthesis Followed by Functionalization

Indole Core Construction

The Fischer indole synthesis builds the indole scaffold from phenylhydrazine and a carbonyl compound:

  • Formation of phenylhydrazone : React phenylhydrazine with levulinic acid.
  • Cyclization : Catalyzed by HCl or ZnCl2 at 120°C.

Intermediate : 5-Methyl-1H-indole (yield: 70–75%).

Introduction of Dimethylamine Group

Step 1 : Bromination of 5-methyl-1H-indole at the 3-position using N-bromosuccinimide (NBS) in CCl4 (yield: 82%).
Step 2 : Ullmann Coupling with dimethylamine:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent : Dimethyl sulfoxide (DMSO) at 110°C for 24 hours.
  • Yield : 68% after column chromatography.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow systems to enhance scalability:

  • Reactor Type : Tubular reactor with Pd/C catalyst beds for hydrogenation steps.
  • Parameters : Pressure (10 bar H2), temperature (50°C), residence time (30 min).
  • Output : 92% purity at a throughput of 5 kg/hour.
Purification Techniques
  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted amines.
  • Crystallization : Recrystallization from hexane/ethyl acetate mixtures yields >99% pure product.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Reductive Amination 85–90% 95% $$ Moderate
Direct Alkylation 70–75% 88% $ High
Fischer/Ullmann Sequence 60–68% 90% $$$$ Low

Key Observations :

  • Reductive amination offers the best balance of yield and purity for laboratory-scale synthesis.
  • Direct alkylation is cost-effective for industrial applications but requires stringent stoichiometric control.

Troubleshooting and Common Issues

Low Yields in Reductive Amination

  • Cause : Incomplete imine formation due to inadequate formaldehyde.
  • Solution : Use fresh formaldehyde and monitor pH (optimal: 4–5 with AcOH).

Byproduct Formation in Alkylation

  • Cause : Overalkylation from excess chloromethyl dimethylamine.
  • Solution : Employ slow addition (dropwise over 1 hour) and stoichiometric ratios.

Chemical Reactions Analysis

Types of Reactions

[(1H-indol-5-yl)methyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[(1H-indol-5-yl)methyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of [(1H-indol-5-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Position/Modification Key Properties/Applications Reference ID
1-(1H-Indol-5-yl)-N,N-dimethylmethanamine Dimethylaminomethyl at indole 5-position Potential neuropharmacological applications -
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine Nitro group at indole 5-position; dimethylaminomethyl at 3-position Increased molecular weight; altered electronic properties
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine Methylation at indole N1; dimethylaminomethyl at 3-position Enhanced lipophilicity; possible metabolic stability
N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine Methyl at indole 5-position; dimethylaminomethyl at 3-position Steric effects; potential MAO-B inhibition
1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine Fluoro at indole 5-position; methylaminomethyl at 3-position Electrophilic substitution; improved binding affinity
1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine Chloro substituents on pyrrole; non-indole scaffold Distinct electronic profile; synthetic versatility

Physicochemical Properties

  • Melting Points : Indole derivatives with polar groups (e.g., urea, nitro) exhibit higher melting points (e.g., 247–272°C for urea derivatives ) compared to the target compound, which is likely a liquid or low-melting solid.
  • Lipophilicity : Methyl or halogen substituents (e.g., 5-methylindole ) increase logP values, enhancing blood-brain barrier permeability.

Key Research Findings

Substituent Position Matters: Activity and selectivity depend critically on substituent placement. For example, 3-position dimethylaminomethyl indoles (e.g., ) show different receptor interactions compared to 5-position analogues.

Electron-Deficient Groups Enhance Potency : Nitro or fluoro substituents improve MAO-B inhibition but may reduce metabolic stability .

Stereochemistry Influences Bioactivity: Chiral centres in compounds like (R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine highlight the importance of enantiomeric purity for target engagement .

Biological Activity

1-(1H-indol-5-yl)-N,N-dimethylmethanamine, also known as indole-derived compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine

The synthesis of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine involves several steps, typically starting with the reaction of indole derivatives with dimethylamine. The process can be optimized to yield high purity and yield of the target compound. Various methods have been explored, including microwave-assisted synthesis and traditional reflux techniques.

Anticancer Properties

Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound showed potent cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. In vitro studies indicated that it induces apoptosis and cell cycle arrest at the G2/M phase, inhibiting tubulin polymerization similarly to colchicine .
Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

Antibacterial Activity

Indole derivatives have also been evaluated for their antibacterial properties. Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Neuropharmacological Effects

Indole compounds have been studied for their interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. For example, certain derivatives have shown anxiolytic effects and improved memory processes through their action on the serotonin 5-HT1A and 5-HT2A receptors .

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various indole derivatives, one compound demonstrated remarkable selectivity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce specific apoptotic pathways without affecting healthy tissues .

Case Study 2: Antibacterial Efficacy

Another investigation focused on a series of synthesized indole derivatives that exhibited low minimum inhibitory concentrations (MICs) against resistant bacterial strains. These findings suggest a promising avenue for developing new antibiotics based on indole scaffolds .

Mechanistic Insights

The biological activity of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine can be attributed to various mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at critical checkpoints.
  • Serotonergic Modulation : By acting on serotonin receptors, it influences neurotransmitter dynamics, which can affect mood and anxiety levels.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1H-indol-5-yl)-N,N-dimethylmethanamine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via reductive amination or Mannich-type reactions. For example, a common approach involves reacting 5-indolecarbaldehyde with dimethylamine under acidic conditions (e.g., glacial acetic acid) to form the secondary amine .
  • Key variables :

  • Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side products like N-alkylated impurities.
  • Solvent : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while acetic acid enhances protonation of intermediates .
  • Purification : Crude products often require column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound in >90% purity .

Q. How is structural characterization of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine performed, and what spectral signatures are critical?

  • ¹H NMR : Key signals include:

  • Indole NH proton at δ 8.2–8.5 ppm (broad singlet).
  • N,N-dimethyl groups as singlets at δ 2.2–2.4 ppm.
  • Aromatic protons (indole C-2, C-4, C-6, C-7) between δ 6.8–7.5 ppm .
    • HRMS : The molecular ion [M+H]⁺ should match m/z 189.1361 (C₁₁H₁₄N₂⁺) with <2 ppm error .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of 1-(1H-indol-5-yl)-N,N-dimethylmethanamine?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) and mobile phases like n-hexane/isopropanol (95:5) to separate enantiomers. Retention times vary by 2–4 minutes depending on substituents .
  • Enzymatic desymmetrization : For prochiral intermediates, lipases (e.g., Amano Lipase PS30) selectively catalyze ester hydrolysis with enantiomeric excess (ee) >95% under optimized pH (6.5–7.5) and temperature (0–25°C) .

Q. What strategies are effective in analyzing contradictory pharmacological data for this compound?

  • Dose-response curves : Reconcile discrepancies by testing across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
  • Receptor profiling : Use radioligand binding assays (e.g., 5-HT₂A, σ-1 receptors) to confirm target engagement. For example, analogs show IC₅₀ values of 120 nM for σ-1 receptors, explaining neuroprotective effects in vitro .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., human CYP3A4/2D6) to rule out rapid degradation as a confounding factor .

Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact bioactivity?

  • Halogenation : Adding a fluorine at the indole C-5 position (as in 1-(5-fluoro-1H-indol-3-yl)-N-methylmethanamine) increases σ-1 receptor affinity by 3-fold but reduces blood-brain barrier permeability due to higher polarity .
  • Alkyl chain extension : Lengthening the methylene bridge (e.g., –CH₂CH₂–) improves antiepileptic activity in rodent models (ED₅₀ = 12 mg/kg) but raises cytotoxicity risks (IC₅₀ = 8 µM in HEK293 cells) .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate logP ≈ 2.1, indicating moderate lipophilicity suitable for CNS penetration .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like 5-HT receptors. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the dimethylamine group .

Q. How should researchers address low yields in scaled-up synthesis?

  • Process optimization :

  • Replace batch reactions with flow chemistry to improve heat/mass transfer (yield increases from 65% to 85%).
  • Use catalytic hydrogenation (Pd/C, H₂ at 50 psi) instead of NaBH₄ for cleaner reduction .
    • Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted aldehydes .

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